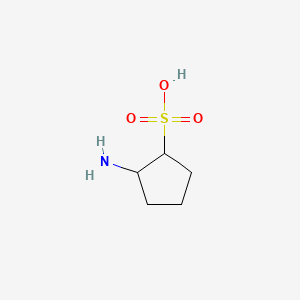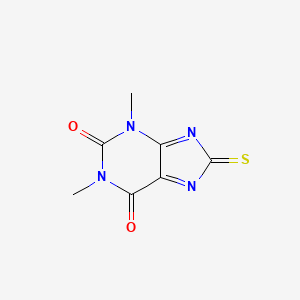
Theophylline-8-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theophylline-8-thione is a derivative of theophylline, a well-known methylxanthine drug. Theophylline itself is used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound, like its parent compound, is of interest due to its potential pharmacological properties and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Theophylline-8-thione typically involves the introduction of a thione group into the theophylline molecule. One common method is the reaction of theophylline with Lawesson’s reagent, which facilitates the conversion of carbonyl groups to thiocarbonyl groups under mild conditions. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: Theophylline-8-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The thione group can be reduced back to the corresponding carbonyl compound.
Substitution: The thione group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Theophylline.
Substitution: Various substituted theophylline derivatives depending on the nucleophile used.
科学研究应用
Theophylline-8-thione has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of thione groups and their interactions with various reagents.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in respiratory diseases and other conditions where theophylline is already used.
Industry: this compound can be used in the development of new pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
作用机制
The mechanism of action of Theophylline-8-thione is similar to that of theophylline. It is believed to exert its effects through several pathways:
Phosphodiesterase Inhibition: By inhibiting phosphodiesterase enzymes, it increases the levels of cyclic AMP, leading to bronchodilation and anti-inflammatory effects.
Adenosine Receptor Antagonism: It blocks adenosine receptors, which contributes to its bronchodilator and central nervous system stimulant effects.
Histone Deacetylase Activation: This pathway is involved in its anti-inflammatory effects.
相似化合物的比较
Theophylline: The parent compound, primarily used for its bronchodilator effects.
Caffeine: Another methylxanthine with similar stimulant effects but different pharmacokinetics.
Theobromine: A related compound found in chocolate, with milder stimulant effects.
Uniqueness: Theophylline-8-thione is unique due to the presence of the thione group, which imparts different chemical reactivity and potential biological activities compared to its parent compound and other methylxanthines. This makes it a valuable compound for further research and potential therapeutic applications.
属性
分子式 |
C7H6N4O2S |
|---|---|
分子量 |
210.22 g/mol |
IUPAC 名称 |
1,3-dimethyl-8-sulfanylidenepurine-2,6-dione |
InChI |
InChI=1S/C7H6N4O2S/c1-10-4-3(8-6(14)9-4)5(12)11(2)7(10)13/h1-2H3 |
InChI 键 |
MNOLDEWETDDULX-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=NC(=S)N=C2C(=O)N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


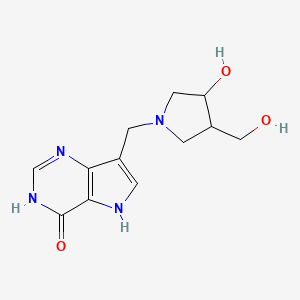

![(S)-5,6,7,8-Tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol Hydrogen Sulfate (Ester)](/img/structure/B12323335.png)
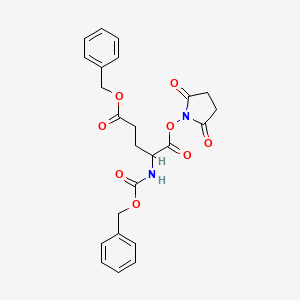
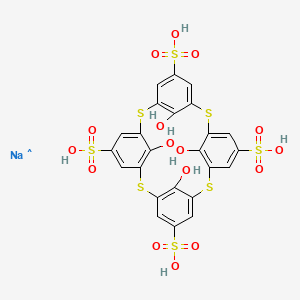
![Azanium;[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate](/img/structure/B12323364.png)
![3-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B12323365.png)
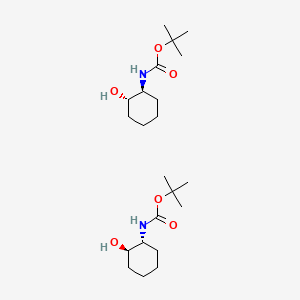
![2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid;hydrochloride](/img/structure/B12323375.png)

![bis(propan-2-yl) ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate](/img/structure/B12323379.png)
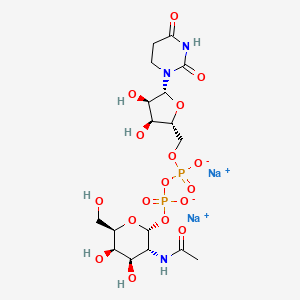
![[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B12323383.png)
